Ethylmalondialdehyde

Description

Academic Context and Research Significance of Ethylmalondialdehyde

This compound is characterized by its chemical structure, featuring two aldehyde functional groups. Dialdehydes, in general, are reactive molecules that can participate in various chemical reactions, including condensation, oxidation, and Schiff base formation. This inherent reactivity suggests potential roles in chemical synthesis or as reactive intermediates. However, unlike its well-studied analogue, malondialdehyde (MDA), which is a significant marker of lipid peroxidation and oxidative stress in biological systems iisj.inchemsrc.comidaho.govgovinfo.gov, this compound does not appear to have a widely established academic context as a primary biomarker or a compound of significant biological relevance in broad research fields based on the provided information.

The term "this compound" can sometimes be confused with related compounds or metabolic pathways. For instance, the "ethylmalonyl-CoA (EMC) pathway" is a known metabolic route involved in the synthesis of polyhydroxyvalerate (PHV) in certain microorganisms moph.gov.lb. This pathway utilizes ethylmalonyl-CoA, a metabolic intermediate, rather than this compound itself. Additionally, some drug control legislation lists related compounds such as "N-ethylMDA" and "N-hydroxyMDA," which are derivatives and distinct from EMDA sierra-leone.org.

Historical Perspectives in this compound Research

Specific historical accounts detailing the initial research or discovery of this compound are not prominently featured in the reviewed literature. While older synthetic chemistry literature may reference its preparation, such as studies from the Arnold; Sorm Collection of Czechoslovak Chemical Communications (1958) and Klimko; Skoldinow Zhurnal Obshchei Khimii (1959), these typically focus on synthetic methodologies rather than establishing a broad historical research significance for the compound itself chemsrc.commolbase.com. The historical research landscape for dialdehydes is largely dominated by studies on malondialdehyde and its role in oxidative damage.

Current Research Frontiers in this compound Chemistry

Currently, there are no widely reported current research frontiers specifically dedicated to this compound as a primary subject of investigation in major scientific fields. The research landscape for dialdehydes is predominantly occupied by malondialdehyde (MDA) and its implications in various disease states and biological processes iisj.inchemsrc.comidaho.govgovinfo.gov. As mentioned previously, the "ethylmalonyl-CoA pathway" represents an area of active research in microbial metabolism, but this pertains to ethylmalonyl-CoA, not this compound moph.gov.lb. The chemical properties of EMDA, such as its reactivity as a dialdehyde, may lend themselves to niche applications in organic synthesis or materials science, but these are not highlighted as active research frontiers in the provided search results.

Data Table: Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.

| Property | Value | Source |

| Common Name | This compound | chemsrc.commolbase.com |

| Synonyms | 2-ethylpropanedial, ethylmalonaldehyde, Aethyl-malonaldehyd, 2-ethylmalonaldehyde | chemsrc.commolbase.com |

| CAS Number | 99419-30-4 | chemsrc.commolbase.com |

| Molecular Formula | C₅H₈O₂ | chemsrc.commolbase.comnih.gov |

| Molecular Weight | 100.11600 | chemsrc.commolbase.com |

| Exact Mass | 100.05200 | chemsrc.commolbase.com |

| PSA | 34.14000 | chemsrc.commolbase.com |

| LogP | 0.41040 | chemsrc.commolbase.com |

| Synthesis Literature | Arnold; Sorm Collection of Czechoslovak Chemical Communications, 1958, vol. 23, p. 452,455; Klimko; Skoldinow Zhurnal Obshchei Khimii, 1959, vol. 29, p. 4027; engl. Ausg. S. 3987. | chemsrc.commolbase.com |

List of Compounds Mentioned:

this compound (EMDA)

2-ethylpropanedial

Malondialdehyde (MDA)

Ethylmalonyl-CoA (EMC)

N-ethylMDA

N-hydroxyMDA

Glycolaldehyde

Dihydroxyacetone Phosphate (DHAP)

Chlorpyrifos-ethyl (CPE)

Phenyl ethyl alcohol

Tricosane

Tricontane

Heneicosane

Nonadecane

Hydrogen peroxide (H₂O₂)

Superoxide (O₂⁻)

Hydroxyl radical (•OH)

Hydroperoxyl radical (HO₂•)

Peroxynitrite (ONOO⁻)

8-hydroxy-2-deoxyguanosine (8-OHdG)

Trolox

Xylenol orange

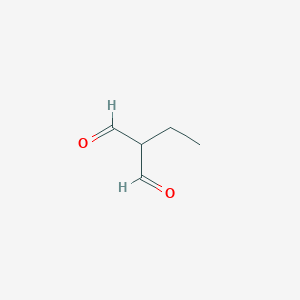

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOIYGNLIYOKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601386 | |

| Record name | Ethylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-30-4 | |

| Record name | Ethylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethylmalondialdehyde and Its Derivatives

Established Synthetic Routes for Ethylmalondialdehyde

Conventional Organic Synthesis Approaches to this compound

The synthesis of this compound, while not as extensively documented as that of its parent compound malondialdehyde, can be achieved through established organic chemistry reactions. One plausible and conventional approach involves the reaction of an appropriate precursor with a formylating agent. A key strategy for synthesizing substituted malondialdehydes involves the reaction of orthoformates with enol ethers. For the synthesis of a precursor to this compound, the reaction of triethyl orthoformate with 1-propenyl ethyl ether would be a logical starting point. This reaction typically requires acid catalysis to generate a dialkoxycarbonium ion from the orthoformate, which then reacts with the enol ether. Subsequent hydrolysis of the resulting acetal would yield the desired this compound.

Another established method for the formylation of activated substrates is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The Vilsmeier reagent is an electrophilic iminium species that can react with electron-rich compounds. For the synthesis of this compound, a potential substrate would be an acetal of propionaldehyde, such as propionaldehyde diethyl acetal. The reaction would proceed via formylation at the α-carbon of the corresponding enol ether or enamine intermediate, followed by hydrolysis of the iminium salt and the acetal to unveil the dialdehyde functionality.

A general representation of the Vilsmeier-Haack reaction mechanism is as follows:

Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on the electron-rich substrate.

Hydrolysis of the resulting iminium salt to yield the aldehyde.

While specific yields and optimized conditions for the direct synthesis of this compound using these methods are not extensively reported in readily available literature, these conventional approaches provide a solid foundation for its preparation in a laboratory setting.

| Starting Material | Reagents | Product | Reaction Type |

| 1-Propenyl ethyl ether | Triethyl orthoformate, Acid catalyst | 2-Ethyl-1,1,3,3-tetraethoxypropane | Acetal formation |

| Propionaldehyde diethyl acetal | DMF, POCl₃ | This compound | Vilsmeier-Haack formylation |

Enzymatic and Biocatalytic Synthesis of this compound Precursors and Analogs

The application of enzymes in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. While the direct enzymatic synthesis of this compound is not well-documented, biocatalytic methods can be employed for the synthesis of its precursors and structurally related analogs.

Lipases, for instance, are versatile enzymes that can catalyze a variety of reactions, including esterification, transesterification, and hydrolysis. polimi.it These enzymes could be utilized in the kinetic resolution of chiral alcohols that serve as precursors to substituted malondialdehydes. For example, a lipase could selectively acylate one enantiomer of a racemic secondary alcohol, which could then be further elaborated to a chiral precursor of this compound. Lipases from various sources, such as Candida antarctica lipase B (CALB), are known for their broad substrate scope and high enantioselectivity in organic solvents. nih.gov

Aldolases represent another class of enzymes capable of forming carbon-carbon bonds, a key step in the synthesis of more complex molecules. rsc.orgsigmaaldrich.com These enzymes catalyze stereoselective aldol (B89426) additions, which could potentially be used to construct the carbon skeleton of this compound precursors. By selecting the appropriate donor and acceptor substrates, it may be possible to biocatalytically synthesize a molecule with the desired 2-ethyl-1,3-diol framework, which could then be oxidized to this compound.

Although direct enzymatic routes to this compound are still an area for future research, the existing biocatalytic toolbox provides promising strategies for the synthesis of its precursors and chiral analogs, offering a greener and more selective alternative to traditional chemical methods.

Novel Synthetic Strategies for this compound

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. For the synthesis of this compound, several green approaches can be envisioned.

One promising strategy is the use of water as a solvent. The synthesis of quinoxalines and 2,3-dihydropyrazines from 1,2-diamines and 1,2-dicarbonyl compounds has been successfully demonstrated in water without the need for a catalyst. semanticscholar.org This suggests that the final condensation step to form derivatives of this compound could potentially be carried out in an aqueous medium.

Solvent-free synthesis is another key aspect of green chemistry. Reactions can be carried out by grinding solids together or by using microwave irradiation to promote the reaction in the absence of a solvent. researchgate.netrsc.org For instance, the synthesis of various heterocyclic compounds has been achieved under solvent-free conditions, often with the use of a solid-supported catalyst. researchgate.net A similar approach could be developed for the synthesis of this compound or its derivatives, potentially reducing the use of volatile organic compounds.

The use of heterogeneous catalysts, such as Fe₃O₄ magnetic nanoparticles, is another green alternative. untirta.ac.iduntirta.ac.id These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. A catalyzed reaction, for example a Claisen-Schmidt condensation to form a precursor, could be adapted to use such a recyclable catalyst.

While specific green synthetic routes for this compound are yet to be fully developed and reported, the application of principles such as the use of aqueous media, solvent-free conditions, and recyclable catalysts holds significant promise for a more sustainable production of this compound.

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com MCRs are attractive from a green chemistry perspective due to their high atom economy and reduced number of synthetic steps and purification stages.

For the synthesis of this compound or its derivatives, a multicomponent approach could be designed. For instance, a reaction involving an aldehyde, a source of the malonate-equivalent, and an ethylating agent could potentially lead to the desired product in a one-pot fashion. While specific MCRs for the direct synthesis of this compound are not prominently described, the general principles of MCRs can be applied to the synthesis of substituted 1,3-dicarbonyl compounds.

Several known MCRs, such as the Hantzsch dihydropyridine synthesis or the Biginelli reaction, involve the condensation of a β-dicarbonyl compound, an aldehyde, and a third component. tcichemicals.com By analogy, a novel MCR could be developed where a propanal derivative acts as the C2-ethyl source, and two molecules of a formyl equivalent are introduced.

The versatility of MCRs allows for the generation of diverse molecular scaffolds. rsc.orgnih.gov By carefully selecting the starting materials, it is conceivable to design a convergent and efficient multicomponent synthesis of this compound or its immediate precursors.

Derivatization Strategies for this compound in Research

In many research applications, particularly in analytical chemistry and biological studies, it is necessary to derivatize this compound to enhance its detection or to study its reactivity. Derivatization can improve properties such as volatility for gas chromatography (GC) analysis, or introduce a chromophore or fluorophore for spectroscopic detection.

A common derivatization reagent for malondialdehyde and other 1,3-dicarbonyl compounds is 2-thiobarbituric acid (TBA). The reaction of this compound with TBA would be expected to yield a colored adduct, which can be quantified spectrophotometrically. nih.govnih.gov This reaction is widely used to measure lipid peroxidation, where malondialdehyde is a key biomarker. The derivatization is typically carried out under acidic conditions and at elevated temperatures to form a pink-colored MDA-(TBA)₂ adduct. researchgate.netresearchgate.net

For analysis by GC-mass spectrometry (GC-MS), this compound can be derivatized to increase its volatility and thermal stability. Common derivatization methods for carbonyl compounds include oximation, followed by silylation of any hydroxyl groups.

Fluorescent labeling is another powerful derivatization strategy, particularly for sensitive detection in biological systems. semanticscholar.org this compound can be reacted with fluorescent probes containing a reactive group, such as a hydrazine (B178648) or an amine, that specifically targets carbonyl functionalities. rsc.orgnih.govnih.gov This allows for the visualization and quantification of the compound in complex matrices, such as cell lysates or tissues. The reaction with a hydrazine-containing fluorophore would form a stable and fluorescent hydrazone derivative.

| Derivatization Reagent | Purpose | Detection Method |

| 2-Thiobarbituric Acid (TBA) | Colorimetric quantification | Spectrophotometry |

| Hydroxylamine (B1172632)/Silylating agent | Increase volatility for GC | GC-MS |

| Fluorescent Hydrazine | Fluorescent labeling | Fluorescence Spectroscopy/Microscopy |

Chemical Derivatization for Enhanced Analytical Detection of this compound

Due to the often low concentrations of this compound in analytical samples and its relatively low volatility and potential for instability, chemical derivatization is a crucial step to enhance its detection by various analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte for GC-MS analysis and to introduce a chromophore or fluorophore for sensitive detection in HPLC. jfda-online.com

Several reagents are commonly employed for the derivatization of aldehydes, and their application to this compound can be inferred from their successful use with the parent compound, malondialdehyde (MDA).

Common Derivatizing Agents for Aldehydes:

| Derivatizing Agent | Abbreviation | Target Functional Group | Analytical Technique | Enhancement |

| 2,4-Dinitrophenylhydrazine (B122626) | DNPH | Carbonyl | HPLC-UV/Vis | Introduces a chromophore for strong UV absorbance. epa.govlawdata.com.tw |

| Pentafluorobenzyl bromide | PFB-Br | Active methylene (B1212753) | GC-MS (ECNI) | Forms a derivative with excellent electron-capturing properties for high sensitivity. nih.gov |

| Pentafluorophenylhydrazine | PFPH | Carbonyl | GC-MS | Increases volatility and produces characteristic mass spectra. nih.govresearchgate.net |

| Thiobarbituric acid | TBA | Dialdehyde | Spectrophotometry/Fluorimetry | Forms a colored/fluorescent adduct. |

| 3,4-Diaminobenzophenone | Dialdehyde | LC-MS/MS | Provides high sensitivity and specificity. researchgate.net |

The reaction with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for the determination of carbonyl compounds. epa.gov The reaction of this compound with DNPH would yield a stable dinitrophenylhydrazone derivative that can be readily analyzed by HPLC with UV detection at approximately 360 nm. epa.govlawdata.com.tw This method is robust and has been applied to a wide range of sample matrices. epa.gov

For GC-MS analysis, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) is highly effective. This reagent reacts with the active methylene group of the dialdehyde to form a stable derivative. nih.gov The resulting pentafluorobenzyl derivative is highly volatile and exhibits excellent properties for electron capture negative ion mass spectrometry (ECNI-MS), leading to very low detection limits. nih.gov Similarly, pentafluorophenylhydrazine (PFPH) reacts with the carbonyl groups to form a volatile derivative suitable for GC-MS analysis. nih.gov

Derivatization for Spectroscopic Characterization of this compound

Chemical derivatization plays a pivotal role in the spectroscopic characterization of this compound, particularly in mass spectrometry. The derivatization process not only facilitates the analysis by improving chromatographic properties but also directs the fragmentation pattern of the molecule in the mass spectrometer, leading to the formation of characteristic ions that can be used for structural elucidation and confident identification.

For instance, the pentafluorobenzyl (PFB) derivatives of dialdehydes, when analyzed by GC-MS, produce distinct mass spectra. The fragmentation of these derivatives often results in the formation of specific product ions that are indicative of the original analyte. nih.gov In the case of malondialdehyde, the di-PFB derivative shows characteristic ions that are monitored for quantitative analysis. nih.gov It is expected that the corresponding derivative of this compound would exhibit a similar fragmentation pattern, with mass shifts corresponding to the presence of the ethyl group, thus allowing for its specific detection and characterization.

Methoximation followed by silylation is another derivatization strategy commonly used for the GC-MS analysis of carbonyl-containing metabolites. youtube.com Methoximation converts the aldehyde groups into oximes, which prevents tautomerization and the formation of multiple derivatives. youtube.com The subsequent silylation of any hydroxyl groups with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases the volatility and thermal stability of the analyte. youtube.com This two-step derivatization process yields a stable derivative with a predictable mass spectrum, aiding in the structural confirmation of this compound.

Derivatization for Chromatographic Resolution of this compound

The chromatographic separation of this compound from complex mixtures is significantly improved through chemical derivatization. For gas chromatography, the native form of this compound is not sufficiently volatile or thermally stable for efficient separation. Derivatization is therefore essential to convert it into a form that is amenable to GC analysis. jfda-online.com The formation of silyl, PFB, or PFPH derivatives, as previously discussed, drastically increases the volatility and reduces the polarity of the analyte, leading to improved peak shape and resolution on common GC columns. jfda-online.comsemanticscholar.org

In the context of high-performance liquid chromatography (HPLC), derivatization is employed to modify the polarity of the analyte to suit the chosen separation mode. For reversed-phase HPLC, where separation is based on hydrophobicity, derivatization of the polar this compound with a nonpolar reagent can increase its retention on the nonpolar stationary phase, allowing for better separation from other sample components. The reaction with DNPH, for example, not only adds a chromophore but also increases the hydrophobicity of the resulting derivative, leading to improved chromatographic resolution on C18 columns. lawdata.com.twnih.gov

The choice of derivatization reagent and chromatographic conditions can be tailored to achieve the desired separation. For instance, in an automated column-switching HPLC system for the analysis of malondialdehyde, derivatization to form a hydrazone product allowed for its simultaneous extraction and subsequent elution onto an analytical column for quantification. nih.gov A similar approach could be developed for the high-throughput analysis of this compound in various matrices.

Reaction Mechanisms and Chemical Reactivity of Ethylmalondialdehyde

Fundamental Reaction Pathways Involving Ethylmalondialdehyde

Information on the fundamental reaction pathways of this compound is not available in the reviewed literature. This includes a lack of studies on its typical reactions, such as nucleophilic additions, condensations, or oxidations, which are characteristic of aldehydes.

Electrocatalytic Transformations of this compound

No published research could be identified that specifically investigates the electrocatalytic transformations of this compound. This area of study, which would explore how the compound behaves under electrochemical conditions with the aid of a catalyst, remains unexplored.

Photochemical Reactions of this compound

Similarly, there is a dearth of information on the photochemical reactions of this compound. The response of this compound to light, including potential reactions like photocycloadditions, rearrangements, or fragmentations, has not been documented in the scientific literature.

Role of this compound as a Reactive Intermediate in Chemical Transformations

While aldehydes can often act as reactive intermediates in various chemical transformations, no specific examples or mechanistic studies detailing the role of this compound as such could be found. Its transient existence and subsequent reactions in multi-step syntheses are not described.

Mechanistic Studies of this compound Formation and Consumption

Detailed mechanistic studies on both the formation and consumption of this compound are not present in the current body of scientific work. The specific pathways leading to its synthesis and the mechanisms by which it is consumed or degraded in chemical processes have not been elucidated.

Due to the absence of research data in these specific areas, it is not possible to construct an informative and scientifically accurate article that adheres to the requested structure and content. Further experimental and computational research is required to characterize the chemical behavior of this compound.

Advanced Analytical Methodologies for Ethylmalondialdehyde Quantification and Characterization

Chromatographic Techniques in Ethylmalondialdehyde Analysis

Chromatography is a fundamental separation technique that is essential for isolating this compound from complex biological samples. khanacademy.orgajprd.com The choice of chromatographic method depends on the volatility and polarity of the analyte and the required sensitivity of the assay. diva-portal.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. jocpr.comorganomation.com In GC, the sample is vaporized and transported by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. organomation.comkhanacademy.org The separated components are then detected by a suitable detector.

For the analysis of this compound, various GC detectors can be employed, each offering different levels of sensitivity and selectivity. Common detectors include:

Flame Ionization Detector (FID): FID is a widely used detector that provides good sensitivity for organic compounds. However, it is a non-specific detector.

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, and derivatization of this compound with an electrophoric reagent can significantly enhance its detection.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides the highest level of specificity and sensitivity, allowing for both quantification and structural confirmation of this compound. nih.govthermofisher.com

To improve the volatility and thermal stability of this compound for GC analysis, derivatization is often necessary. organomation.com Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the polar aldehyde groups into less polar and more volatile trimethylsilyl (B98337) ethers. nih.gov

Liquid chromatography (LC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a valuable tool for this compound analysis. diva-portal.orgmdpi.com LC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org

High-performance liquid chromatography (HPLC) is the most common form of LC used for this compound analysis. biomedpharmajournal.org Different HPLC modes can be employed, including:

Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. mdpi.com Derivatization of this compound is often performed to enhance its retention and detection.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase is used with a nonpolar mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for separating highly polar compounds and can be an alternative to normal-phase chromatography. lcms.cz

Similar to GC, detection in LC can be achieved using various detectors, with UV-Vis and fluorescence detectors being common choices after derivatization of this compound with a suitable chromophoric or fluorophoric reagent. However, coupling LC with mass spectrometry (LC-MS) offers superior sensitivity and specificity. pacificbiolabs.com

Mass Spectrometry (MS) Techniques Applied to this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. jeolusa.com It is an indispensable tool in this compound research for both its identification and quantification. jeolusa.comcolumn-chromatography.comchromatographyonline.com

The coupling of chromatographic techniques with mass spectrometry provides a robust platform for the analysis of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the high selectivity and sensitivity of mass spectrometry. nih.govthermofisher.com This technique is particularly useful for the analysis of volatile derivatives of this compound. nih.gov Selected ion monitoring (SIM) or full-scan modes can be used for data acquisition. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that is widely used for the analysis of a broad range of compounds, including this compound, in biological samples. pacificbiolabs.comjeolusa.com It is particularly advantageous for non-volatile and thermally unstable derivatives. thermofisher.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the derivatized this compound. pacificbiolabs.comagilexbiolabs.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. bioanalysis-zone.comuni-rostock.de This capability allows for the determination of the elemental composition of a molecule with high confidence, which is invaluable for the unambiguous identification of this compound and its metabolites. uni-rostock.demdpi.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers offer ultra-high resolution and are increasingly used in metabolomics studies involving aldehydes. uni-rostock.demdpi.com The high resolving power of these instruments can distinguish between ions with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Derivatization plays a crucial role in enhancing the detection of this compound by mass spectrometry. jeolusa.comcolumn-chromatography.comchromatographyonline.com Chemical derivatization can improve ionization efficiency, chromatographic behavior, and introduce specific fragmentation patterns that are beneficial for MS/MS analysis. ddtjournal.com

Several derivatizing agents are employed for aldehydes, including:

2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is a classic reagent that reacts with aldehydes to form stable hydrazones, which can be readily analyzed by LC-MS.

3-Nitrophenylhydrazine (3-NPH): Studies have shown that derivatization with 3-NPH can lead to greater sensitivity in LC-MS/MS analysis compared to DNPH. nih.govnih.gov

Pentafluorobenzyl oxime (PFBO): This reagent is commonly used for GC-MS analysis, as it forms stable and volatile derivatives with aldehydes. nih.gov

Novel Derivatization Reagents: Researchers are continuously developing new derivatization agents to further improve the sensitivity and selectivity of aldehyde analysis. For instance, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been designed to incorporate an isotopic signature and specific fragmentation identifiers for enhanced detection. nih.gov Another reagent, 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) chloride, has been used for on-tissue derivatization in MALDI mass spectrometry imaging to map the distribution of aldehydes in tissue sections. diva-portal.org

Table of Research Findings on this compound Analysis

| Analytical Technique | Derivatizing Agent | Matrix | Key Findings |

| GC-MS | Pentafluorobenzyl oxime (PFBO) | Biological Samples | Enables sensitive detection and quantification of volatile aldehyde derivatives. nih.gov |

| LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | Brain Tissue | Showed greater sensitivity compared to 2,4-dinitrophenylhydrazine (DNPH). nih.gov |

| LC-MS/MS | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Urine and Plasma | Incorporates an isotopic signature and specific fragmentation identifiers for enhanced screening of unknown aldehydes. nih.gov |

| MALDI-MS Imaging | 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) chloride | Brain Tissue Sections | Allows for the simultaneous spatial molecular imaging of numerous aldehydes and carboxylic acids. diva-portal.org |

Spectroscopic Analytical Methods for this compound

UV-Vis Spectroscopy in this compound Studies

UV-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of aldehydes, including this compound, particularly through derivatization reactions that produce colored compounds. The most common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.govwikipedia.org This assay is a well-established method for detecting low-molecular-weight end products of lipid peroxidation, with malondialdehyde (MDA) being the primary substance measured. nih.govwikipedia.org Since this compound is a substituted form of malondialdehyde, this assay is applicable for its detection.

The principle of the TBARS assay involves the reaction of thiobarbituric acid (TBA) with MDA or similar aldehydes under acidic conditions (pH 4) and high temperatures (90-95°C). nih.govresearchgate.net This reaction forms a characteristic pink-colored adduct, an MDA-TBA₂ chromophore, which exhibits a strong absorbance maximum at approximately 532-535 nm. nih.govclinisciences.com The intensity of the color is directly proportional to the concentration of TBARS in the sample. clinisciences.com

The assay can be performed colorimetrically, by measuring the absorbance at ~532 nm, or fluorometrically, with excitation and emission wavelengths typically around 530-560 nm and 550-585 nm, respectively. nih.govresearchgate.netclinisciences.com The fluorometric method generally offers higher sensitivity. clinisciences.com While the TBARS assay is straightforward and cost-effective, its specificity can be limited, as TBA can react with other compounds in biological samples. nih.govwikipedia.org Therefore, results often require careful interpretation and may benefit from correlation with other analytical methods. wikipedia.org

| Parameter | Description | Typical Value / Condition | Source |

|---|---|---|---|

| Principle | Reaction of Thiobarbituric Acid (TBA) with malondialdehyde (MDA) and related substances. | Formation of a colored MDA-TBA₂ adduct. | nih.gov |

| Reaction Conditions | The assay is performed under specific pH and temperature. | Acidic (pH 4), 95°C. | nih.gov |

| Detection Method | Measurement of the resulting product via spectroscopy. | Colorimetric or Fluorometric. | clinisciences.com |

| Colorimetric λmax | The wavelength of maximum absorbance for the pink adduct. | ~532-535 nm. | clinisciences.com, nih.gov |

| Fluorometric λex/λem | The excitation and emission wavelengths for fluorescence measurement. | ~560 nm / 585 nm. | clinisciences.com |

| Application | Quantification of lipid peroxidation products. | Serum, plasma, tissue homogenates. | abbexa.com |

Infrared and Raman Spectroscopy for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule. researchgate.netlibretexts.org These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule absorbs infrared radiation, it causes these bonds to stretch or bend. chemistrystudent.com An IR spectrum plots the transmittance or absorbance of IR light against its wavenumber, revealing the specific frequencies at which the molecule absorbs, which correspond to its functional groups. rsc.org

Raman spectroscopy provides complementary information. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. frontiersin.orggia.edu The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecules, providing a "chemical fingerprint." frontiersin.org

For this compound, these techniques can confirm the presence of its key functional groups. The most prominent features would be the strong absorption from the aldehyde C=O bond stretch and the characteristic C-H stretches of the aldehyde group and the ethyl substituent.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aldehyde (R-CHO) | C=O Stretch | 1740 - 1720 | libretexts.org |

| Aldehyde (R-CHO) | C-H Stretch | 2850 - 2750 (often two peaks) | libretexts.org |

| Alkane (C-H) | C-H Stretch (from ethyl group) | 2960 - 2850 | libretexts.org |

| Alkane (C-H) | C-H Bend | 1470 - 1350 | chemistrystudent.com |

| Carbon-Carbon | C-C Stretch | 1300 - 800 | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. libretexts.org It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei align in specific spin states, and the absorption of radiofrequency radiation can cause transitions between these states. libretexts.org The precise resonance frequency, known as the chemical shift (δ), is highly dependent on the local chemical environment of each nucleus. libretexts.org

¹H NMR Spectroscopy : Provides information on the number of different types of protons, the number of protons of each type (through integration), and the connectivity of adjacent protons (through spin-spin splitting patterns). For this compound, one would expect to see distinct signals for the aldehyde protons, the methine proton, and the methylene (B1212753) and methyl protons of the ethyl group.

¹³C NMR Spectroscopy : Reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment (e.g., carbonyl, sp³, sp²). libretexts.org Proton-decoupled ¹³C NMR spectra show a single peak for each chemically distinct carbon atom. libretexts.org

The structural information derived from NMR is crucial for the unambiguous identification and characterization of this compound.

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | uwimona.edu.jm | |

| ¹H | Methine (-CH-) | uwimona.edu.jm | |

| ¹H | Methylene (-CH₂-) | uwimona.edu.jm | |

| ¹H | Methyl (-CH₃) | uwimona.edu.jm | |

| ¹³C | Carbonyl (-C=O) | uwimona.edu.jm, libretexts.org | |

| ¹³C | Methine (-CH-) | uwimona.edu.jm | |

| ¹³C | Methylene (-CH₂-) | uwimona.edu.jm | |

| ¹³C | Methyl (-CH₃) | uwimona.edu.jm |

*Note: Predicted values are based on general chemical shift ranges for the respective functional groups. Actual values can vary based on solvent and other experimental conditions.

Electrochemical Methods in this compound Analysis

Electrochemical methods offer a highly sensitive and selective approach for the analysis of electroactive compounds. antecscientific.com These techniques measure the current or potential changes resulting from oxidation or reduction reactions of an analyte at an electrode surface. mdpi.com For a molecule like this compound, which contains reducible aldehyde groups, electrochemical detection is a viable analytical strategy. antecscientific.com

Common electrochemical techniques include:

Cyclic Voltammetry (CV) : Used to study the electrochemical behavior of a substance by measuring the current that develops as the potential is varied. It helps identify oxidation and reduction peaks. mdpi.com

Differential Pulse Voltammetry (DPV) : A more sensitive technique used for quantitative analysis, offering lower detection limits by minimizing background currents. mdpi.comfrontiersin.org

Amperometry : Measures the current as a function of time at a fixed potential, providing a direct relationship between current and analyte concentration. mdpi.com

To enhance performance, the working electrode can be modified with nanomaterials such as nanoparticles, graphene, or nanotubes. mdpi.com These modifications increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower limits of detection (LOD) for the target analyte. mdpi.com

| Technique | Principle | Primary Use | Source |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Potential is swept linearly in both forward and reverse directions while measuring current. | Characterizing electrochemical behavior (e.g., identifying redox peaks). | mdpi.com |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear voltage ramp; current is measured before and after each pulse. | Quantitative analysis with high sensitivity and low detection limits. | mdpi.com |

| Amperometry | Current is monitored over time at a constant applied potential. | Continuous monitoring and quantification, often used in sensors. | mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the system over a range of frequencies to study electrode surface properties. | Characterizing electrode modifications and electron transfer kinetics. | mdpi.com |

Emerging Analytical Technologies for this compound

The continuous evolution of analytical chemistry provides new tools for the detection and quantification of trace compounds like this compound with greater precision and sensitivity. solubilityofthings.com

Hyphenated Chromatographic Techniques : Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstones of modern analytical chemistry. researchgate.netmagnusgroup.org They combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry. These techniques are ideal for analyzing this compound in complex matrices, such as biological fluids or food samples, by separating it from interfering substances before detection. magnusgroup.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula. apacsci.com This high level of specificity is invaluable for distinguishing between molecules with similar nominal masses and for identifying unknown compounds or metabolites in complex samples. solubilityofthings.comapacsci.com

Nanostructure-Based Sensors : The development of sensors using nanomaterials is a rapidly advancing field. mdpi.com

Electrochemical Nanosensors : As mentioned previously, electrodes modified with nanomaterials can achieve exceptionally low detection limits, reaching femtomolar (fM) concentrations for some biomarkers. frontiersin.org

Surface-Enhanced Raman Spectroscopy (SERS) : This technique dramatically amplifies the Raman signal of molecules adsorbed onto metallic nanostructures. solubilityofthings.com SERS combines the detailed molecular fingerprinting of Raman spectroscopy with ultra-high sensitivity, making it a promising tool for trace-level detection of analytes like this compound.

These emerging technologies offer significant advantages in speed, accuracy, and sensitivity, paving the way for more robust and reliable analysis of this compound in various scientific and clinical applications. magnusgroup.orgsepscience.com

Theoretical and Computational Studies on Ethylmalondialdehyde

Quantum Chemical Calculations for Ethylmalondialdehyde

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of this compound. taylor.edu These methods are employed to analyze reaction mechanisms and predict unknown reactions by estimating pathways and transition state energies. mdpi.comrsc.org For molecules like this compound, DFT calculations can elucidate the relative stabilities of its tautomers and the energetic barriers between them. researchgate.net

The electronic structure of a molecule governs its stability and chemical reactivity. rsc.orgscirp.org Quantum chemical methods are used to predict the geometric and electronic properties of this compound's different forms. The key tautomers considered are the diketo isomer and the intramolecularly hydrogen-bonded (chelated) enol isomer.

Theoretical calculations consistently show that for β-dicarbonyl compounds, the enol form gains significant stability from the formation of a six-membered ring via an internal hydrogen bond. masterorganicchemistry.comresearchgate.net This stabilization often makes the enol tautomer more stable than the keto form. orientjchem.org Computational analyses provide detailed information on bond lengths, bond angles, and charge distributions.

Reactivity predictions are made by analyzing frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. ekb.eg The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, while MEP maps identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. ekb.eg For this compound, the enol form, with its delocalized π-system, presents a different reactivity profile compared to the diketo form.

Table 1: Calculated Relative Energies of this compound Tautomers This table presents hypothetical data based on typical results for similar β-dicarbonyl compounds.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Diketo Form | B3LYP/6-311++G(d,p) | 2.8 | Less stable tautomer. |

| Chelated Enol Form | B3LYP/6-311++G(d,p) | 0.0 | Most stable tautomer due to intramolecular hydrogen bonding and conjugation. |

Quantum chemistry is a powerful tool for simulating various types of spectra, which aids in the interpretation of experimental data. fupress.commdpi.commdpi.com By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to predict the NMR, IR, and UV-Vis spectra for each tautomer of this compound. uomustansiriyah.edu.iqthermofisher.com

These simulations are invaluable for distinguishing between the keto and enol forms. For example:

IR Spectroscopy: The keto form would exhibit characteristic C=O stretching frequencies, while the enol form would show a broad O-H stretching band (due to hydrogen bonding) and a C=C stretching frequency.

NMR Spectroscopy: The chemical shifts of the protons and carbons are significantly different between the two tautomers, allowing for their identification and quantification in a sample. thermofisher.com

Computational protocols that allow for a direct comparison between structural features and vibrational spectra have been successfully implemented for various systems. fupress.com

Table 2: Simulated Key Vibrational Frequencies for this compound Tautomers This table contains hypothetical data illustrating the expected differences in key vibrational modes.

| Tautomer | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Diketo Form | C=O Stretch (symmetric) | ~1730 |

| Diketo Form | C=O Stretch (asymmetric) | ~1715 |

| Chelated Enol Form | O-H Stretch (H-bonded) | ~2700-3200 (broad) |

| Chelated Enol Form | C=O Stretch (conjugated) | ~1640 |

| Chelated Enol Form | C=C Stretch | ~1580 |

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into the dynamic evolution of a system. researchgate.netfrontiersin.org This method is crucial for understanding how environmental factors, such as solvent and temperature, affect molecular behavior. nih.govmdpi.com

For this compound, MD simulations can be used to:

Study Solvation Effects: Investigate how the presence of different solvents (polar vs. non-polar) influences the keto-enol equilibrium. Polar solvents can form hydrogen bonds with the keto form, potentially stabilizing it relative to the internally-bonded enol form. orientjchem.org

Analyze Conformational Dynamics: Explore the flexibility of the ethyl group and the stability of the intramolecular hydrogen bond in the enol tautomer. MD simulations can reveal the timescales of conformational changes and the dynamic interplay between the solute and solvent molecules. volkamerlab.org

Simulate Transport Properties: In biological contexts, MD can be used to model how a molecule like this compound might permeate a cell membrane, a process critical for understanding its bioavailability and potential interactions with biological targets. nih.gov

Reaction Pathway Modeling for this compound Formation and Transformation

Understanding how a chemical compound is formed and how it transforms is a central goal of chemistry. Reaction pathway modeling uses computational methods to map out the energetic landscape of a chemical reaction. researchgate.netmdpi.com This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. rsc.orgbeilstein-journals.org

For this compound, theoretical modeling can elucidate:

Tautomerization Mechanism: The intramolecular proton transfer that converts the keto form to the enol form can be modeled to determine the activation energy barrier. This barrier dictates the rate at which the two tautomers interconvert. orientjchem.org

Formation Pathways: The synthesis of this compound, for instance, from the reaction of ethyl diazoacetate with a suitable precursor, can be modeled to understand the catalytic cycle and optimize reaction conditions for higher yield and efficiency. mdpi.com

Decomposition Pathways: Modeling can also predict how this compound might break down under certain conditions, identifying the most likely degradation products and the mechanisms leading to them.

Table 3: Hypothetical Energetics for Keto-Enol Tautomerization of this compound This table presents hypothetical energy values typical for such a transformation.

| Parameter | Computational Method | Calculated Value (kcal/mol) |

|---|---|---|

| Relative Energy of Enol Form | DFT (B3LYP) | -2.8 |

| Activation Energy (Keto → Enol) | DFT (B3LYP) | 12.5 |

| Activation Energy (Enol → Keto) | DFT (B3LYP) | 15.3 |

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical research. nih.govarxiv.org These approaches can analyze vast datasets to identify patterns and build predictive models, often accelerating the pace of discovery. timeshighereducation.comresearchgate.net

In the context of this compound and related compounds, ML could be applied to:

Accelerate Property Prediction: An ML model could be trained on a large dataset of quantum chemical calculations for various β-dicarbonyl compounds. Once trained, the model could instantly predict properties like the keto-enol equilibrium constant or the HOMO-LUMO gap for new derivatives, including this compound, circumventing the need for time-consuming DFT calculations for every new molecule. chemrxiv.org

High-Throughput Reaction Screening: AI can be used to model and predict the outcomes of chemical reactions under different conditions. chemrxiv.org This could help in discovering novel synthetic routes to this compound or in identifying potential reactions where it could serve as a valuable building block.

Analyze Spectroscopic Data: ML algorithms can be trained to automatically analyze complex experimental spectra and identify the presence and relative concentrations of different tautomers or other species in a mixture.

Organic Synthesis Applications of Ethylmalondialdehyde

Ethylmalondialdehyde as a Building Block in Heterocyclic Synthesis

The 1,3-dicarbonyl motif is a cornerstone in heterocyclic chemistry, and this compound is a prime example of a precursor for such syntheses. The two electrophilic carbonyl centers are perfectly spaced to react with a range of dinucleophiles, leading to the formation of various five- and six-membered heterocyclic rings. The presence of the ethyl group at the C2 position introduces a specific substitution pattern into the final heterocyclic product.

The general principle for these syntheses involves the condensation of this compound with a reagent containing two nucleophilic sites. This process often occurs via a cascade of reactions, typically initiated by a nucleophilic attack on one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocycle.

Synthesis of Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. jk-sci.comd-nb.info In this context, this compound can react with hydrazine hydrate (B1144303) to form 4-ethylpyrazole. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and elimination of a water molecule to furnish the pyrazole (B372694) ring. quora.comlumenlearning.compapyrusbio.comorganic-chemistry.orglibretexts.org Substituted hydrazines can also be employed to generate N-substituted pyrazoles. nih.govresearchgate.netmdpi.com

Synthesis of Pyrimidines: Pyrimidines are another class of heterocycles readily accessible from 1,3-dicarbonyl precursors. chemicalbook.comdavuniversity.orgresearchgate.netgrowingscience.comheteroletters.org The condensation of this compound with compounds containing an N-C-N fragment, such as urea (B33335) or thiourea, under appropriate conditions, would be expected to yield 5-ethyl-substituted pyrimidine-2(1H)-one or pyrimidine-2(1H)-thione, respectively. The reaction with amidines can similarly lead to the formation of 2,5-disubstituted pyrimidines.

Synthesis of Isoxazoles: The reaction of 1,3-dicarbonyls with hydroxylamine (B1172632) provides a direct route to isoxazoles. scholarsresearchlibrary.comajrconline.orgorganic-chemistry.orgrsc.orgjocpr.com this compound, upon treatment with hydroxylamine hydrochloride, is expected to yield 4-ethylisoxazole. doubtnut.comquora.comnih.govatamanchemicals.comdoubtnut.com The reaction mechanism involves the formation of an oxime at one of the aldehyde groups, followed by intramolecular cyclization onto the second aldehyde and subsequent dehydration. quora.com

Table 1: Heterocyclic Systems Derived from this compound

| Heterocycle | Reagent | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation/Cyclization |

| Pyrimidine | Urea (H₂NCONH₂) | Condensation/Cyclization |

| Isoxazole | Hydroxylamine (H₂NOH) | Condensation/Cyclization |

This compound in the Construction of Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound can be employed as a C3 synthon in the assembly of more complex molecular structures. Its ability to participate in fundamental carbon-carbon bond-forming reactions makes it a useful component in multistep synthetic sequences.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. slideshare.netpurechemistry.orgsigmaaldrich.comorientjchem.orgnih.gov While this compound itself is a dicarbonyl, its enolizable central carbon can potentially act as the active methylene component. More commonly, the aldehyde functionalities of this compound would react with other active methylene compounds, such as malononitrile (B47326) or ethyl acetoacetate, to form α,β-unsaturated systems. researchgate.net These products are themselves versatile intermediates for further transformations.

Michael Addition: The α,β-unsaturated compounds derived from Knoevenagel condensations involving this compound are excellent Michael acceptors. adichemistry.comwikipedia.orgyoutube.comlibretexts.orgresearchgate.net They can react with a wide range of Michael donors (nucleophiles) in a conjugate addition fashion. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of complex side chains and the construction of new ring systems through subsequent intramolecular reactions. The Robinson annulation, for example, combines a Michael addition with an intramolecular aldol (B89426) condensation. youtube.com

The reactivity of this compound in these classical reactions underscores its utility in building molecular complexity from simple starting materials.

Table 2: Key C-C Bond Forming Reactions Involving this compound Functionality

| Reaction Name | Role of this compound Moiety | Potential Product Type |

|---|---|---|

| Knoevenagel Condensation | Electrophilic aldehyde component | α,β-Unsaturated dicarbonyls |

| Michael Addition | Precursor to a Michael acceptor | 1,5-Dicarbonyl compounds and derivatives |

Catalytic Reactions Involving this compound

The application of this compound within catalytic processes is not extensively documented in the scientific literature. While catalysts are often employed in reactions that synthesize or utilize dicarbonyl compounds, the specific role of this compound as a substrate in a catalytic cycle or as a catalyst itself appears to be a less explored area of its chemistry. mdpi.comnih.govmdpi.comrsc.org

Generally, catalysis can be homogeneous or heterogeneous. orientjchem.org Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. researchgate.net Many organic transformations, including the synthesis of heterocycles and other complex molecules, are significantly enhanced by the use of catalysts to improve reaction rates and selectivities. However, specific examples detailing the catalytic conversion of this compound or its direct use in a catalytic capacity are not prominent. Future research may yet uncover such applications, for instance, in the formation of metal complexes where the dicarbonyl could act as a ligand, or in the field of organocatalysis.

Biological Relevance of Ethylmalondialdehyde in in Vitro Systems

Enzymatic Interactions with Ethylmalondialdehyde in Biochemical Pathways

There is currently no available research on the interactions between this compound and various enzymes within in vitro settings. The potential for this compound to act as a substrate, inhibitor, or modulator of enzymatic activity remains unexplored.

Role of this compound in Enzyme Kinetics (In Vitro)

Due to the lack of studies, there is no information regarding the kinetics of any potential enzyme-catalyzed reactions involving this compound. Key parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which would describe the affinity and catalytic efficiency of an enzyme for this compound, have not been determined.

Cell-Based Studies Involving this compound

No published in vitro studies using cell cultures to investigate the biological effects of this compound were identified. The impact of this compound on cellular health, function, and signaling has not been a subject of documented research.

Impact on Cellular Pathways in Model Organisms (In Vitro)

The effects of this compound on specific cellular pathways, such as those involved in proliferation, apoptosis, or stress responses, have not been investigated in any in vitro model organisms.

Biochemical Markers Related to this compound in In Vitro Models

There is no information available on any biochemical markers that may be indicative of cellular exposure to or effects of this compound in an in vitro context. Research has not yet identified any specific molecules or cellular changes that could serve as a signature for the compound's activity.

Formation Pathways of Ethylmalondialdehyde in Diverse Chemical and Biological Systems Non Clinical Focus

Oxidative Processes Leading to Ethylmalondialdehyde Formation

The primary mechanism by which EMDA is formed involves the autoxidation of ethyl esters of polyunsaturated fatty acids (PUFAs). This process is a free-radical chain reaction that occurs in the presence of oxygen.

Autoxidation of PUFA Ethyl Esters: Unsaturated fatty acids, especially those with multiple double bonds (PUFAs), are susceptible to oxidation. When these fatty acids are esterified with ethanol, forming ethyl esters (e.g., ethyl eicosapentaenoate and ethyl docosahexaenoate), they become substrates for autoxidation. This process is initiated by factors such as light, heat, or the presence of transition metal ions, which generate free radicals. jst.go.jptandfonline.comnih.govtandfonline.comresearcherslinks.comnih.govwikipedia.org

Mechanism: The autoxidation proceeds through three main stages: initiation, propagation, and termination.

Initiation: A free radical abstracts a hydrogen atom from a methylene (B1212753) group adjacent to a double bond (allylic position) in the fatty acid chain, forming a lipid radical. researcherslinks.comnih.govwikipedia.org

Propagation: The lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical. This peroxyl radical then abstracts a hydrogen atom from another unsaturated fatty acid molecule, generating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction. researcherslinks.comnih.govwikipedia.org

Breakdown to Aldehydes: Lipid hydroperoxides are relatively unstable and can undergo further decomposition. This breakdown, often involving cleavage of the carbon chain, leads to the formation of various secondary oxidation products, including aldehydes. EMDA is formed as a result of the oxidative cleavage of specific ethyl ester PUFA precursors. researcherslinks.comnih.gov

Table 1: Key Pathways for this compound Formation

| Precursor | Oxidative Agent | Conditions | Primary Products Leading to EMDA |

| Ethyl esters of PUFAs (e.g., EPA, DHA) | Oxygen (O₂) | Presence of light, heat, transition metal ions; radical initiation | Lipid hydroperoxides |

| Unsaturated fatty acid ethyl esters | Free Radicals | Autoxidation, potentially photo-oxidation | Peroxyl radicals, hydroperoxides |

| Ethyl linoleate, ethyl linolenate, etc. | Oxygen | Exposure to air, elevated temperatures, presence of pro-oxidants | Oxidized lipid intermediates |

Degradation Pathways Yielding this compound

Information specifically detailing the degradation pathways of this compound itself is limited in the provided search results. However, as an aldehyde, EMDA is expected to exhibit typical aldehyde reactivity.

General Aldehyde Reactivity: Aldehydes are generally reactive compounds. They can undergo oxidation to carboxylic acids, reduction to alcohols, and nucleophilic addition reactions. teamonebiotech.com

Stability: While specific data for EMDA's degradation pathways such as hydrolysis or thermal decomposition are not readily available, aldehydes can be sensitive to strong oxidizing agents. equate.com Under standard storage conditions, many aldehydes exhibit reasonable stability, but prolonged exposure to air, light, or heat can lead to degradation or further reactions. researcherslinks.comwikipedia.org

Metabolic Transformation: In biological systems, aldehydes are often metabolized by enzymes like aldehyde dehydrogenases. nih.govmdpi.com While this pertains to biological fate rather than chemical degradation, it highlights the reactive nature of the aldehyde functional group.

Environmental and Industrial Contexts of this compound Formation

EMDA's formation is primarily linked to industrial processes or environmental conditions where unsaturated fatty acid ethyl esters are present and exposed to oxidative environments.

Food Processing: The food industry frequently handles oils and fats rich in PUFAs. During processing steps involving heat, drying, or prolonged storage, autoxidation of these lipids can occur, potentially leading to the formation of aldehydes, including EMDA, as by-products. researcherslinks.commdpi.comfda.govfoodnorthwest.org These aldehydes can contribute to off-flavors and affect product quality.

Industrial By-products and Waste Streams: Aldehydes, in general, are known to be present in various industrial waste streams and can be generated as by-products during chemical manufacturing. teamonebiotech.comnih.govgoogle.comresearchgate.netmicronicsinc.com While EMDA is not explicitly named as a common industrial pollutant, any process involving the oxidation of ethyl ester-containing lipids could theoretically lead to its formation as a trace component or intermediate. Processes dealing with refined oils, biofuels, or oleochemicals might be contexts where EMDA formation is relevant.

Materials Science: While not directly related to EMDA formation, the term "EMDA" appears in contexts like "Expanded Materials Degradation Assessment" nrc.govnrc.gov and "Electronic Materials and Devices" umn.edu, indicating its use as an acronym in unrelated scientific fields. The chemical compound EMDA is not directly linked to these specific applications in the provided results.

Compound List

this compound (EMDA)

Malondialdehyde (MDA)

Ethyl eicosapentaenoate (EPA)

Ethyl docosahexaenoate (DHA)

Polyunsaturated Fatty Acids (PUFAs)

Future Directions and Challenges in Ethylmalondialdehyde Research

Methodological Advancements for Ethylmalondialdehyde Study

Advancements in analytical techniques are crucial for the accurate detection, quantification, and characterization of this compound, particularly given its reactive nature and potential low concentrations in complex biological or environmental matrices. Future research will likely focus on developing more sensitive, specific, and high-throughput methods.

One area of development involves chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors like fluorescence or mass spectrometry (MS). While traditional methods like HPLC-UV have been used, they often lack the sensitivity required for trace analysis. The development of liquid chromatography-mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, enabling the precise identification and quantification of EMDA even in complex samples like biological fluids or food products. Challenges remain in sample preparation, including efficient derivatization to stabilize EMDA and remove interfering compounds, which is an active area for methodological improvement.

Spectroscopic methods , including Nuclear Magnetic Resonance (NMR) spectroscopy, are also being explored for structural elucidation and direct detection without derivatization. However, the inherent reactivity and potential for polymerization of EMDA pose significant challenges for spectroscopic analysis. Future work may involve the development of specialized NMR probes or advanced sample handling techniques to overcome these limitations.

Furthermore, the integration of computational chemistry and bioinformatics can aid in predicting EMDA formation pathways, its reactivity, and its potential interactions with biomolecules. This can guide experimental design and the interpretation of results, leading to more efficient research strategies.

Table 1: Emerging Analytical Approaches for this compound

| Analytical Technique | Key Advancement/Focus | Potential Application Area | Challenges |

| LC-MS/MS | Enhanced sensitivity and specificity | Biomarker discovery, food quality control | Sample preparation, derivatization stability, matrix effects |

| Advanced NMR | Direct structural analysis, non-derivatization methods | Molecular characterization, reaction mechanism studies | Low concentrations, EMDA reactivity/polymerization, sensitivity |

| Biosensors | Real-time monitoring, point-of-care detection | In vivo studies, environmental monitoring | Stability of sensing elements, interference from other analytes |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample volume | Metabolomic studies, trace analysis | Sensitivity, EMDA stability during electrophoresis, detection limitations |

Interdisciplinary Research Avenues for this compound

This compound's role as a marker of oxidative stress and its potential reactivity open up numerous interdisciplinary research avenues, connecting chemistry, biology, medicine, and environmental science.

In biomedical research , EMDA is being investigated as a potential biomarker for oxidative stress-related diseases . Its formation is linked to lipid peroxidation, a process implicated in conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer. Future research could focus on validating EMDA as a reliable diagnostic or prognostic marker by correlating its levels with disease progression and treatment outcomes. Studies are exploring its presence in various biological fluids like blood, urine, and cerebrospinal fluid, requiring the development of robust clinical assays.

Within food science and nutrition , EMDA is relevant to understanding lipid oxidation and food spoilage . Its presence can indicate the extent of oxidative damage in fats and oils, affecting food quality, safety, and shelf-life. Interdisciplinary work could involve developing strategies to mitigate EMDA formation in food products through processing techniques or the use of antioxidants. Research into the sensory impact of EMDA and its degradation products is also an avenue for exploration.

From an environmental perspective , EMDA can be a product of the degradation of certain pollutants or a component in complex environmental matrices. Research into its environmental fate, persistence, and potential ecotoxicity is an emerging area. This could involve studying its formation and degradation pathways in soil, water, and air, and its impact on ecosystems. Understanding its role in environmental chemistry could lead to new approaches for monitoring or remediation.

Table 2: Interdisciplinary Research Avenues for this compound

| Field | Research Focus | Potential Impact |

| Medicine/Biochemistry | Biomarker for oxidative stress, disease progression (cardiovascular, neurodegenerative, cancer) | Improved diagnostics, personalized medicine, therapeutic target identification |

| Food Science | Indicator of lipid oxidation, food quality and safety, development of antioxidant strategies | Enhanced food preservation, improved nutritional value, consumer safety |

| Environmental Science | Environmental fate, degradation pathways, ecotoxicity of EMDA and related compounds, pollutant breakdown | Environmental monitoring, risk assessment, pollution control strategies |

| Toxicology | Understanding genotoxicity and cellular damage mechanisms, interaction with DNA and proteins | Risk assessment for occupational and environmental exposures, safety guidelines |

| Materials Science | Potential as a cross-linking agent or precursor in polymer synthesis, biodegradable materials | Development of novel functional materials, sustainable chemical processes |

Sustainable Chemistry Aspects of this compound Research

The principles of sustainable chemistry offer a framework for developing environmentally benign approaches to the synthesis, utilization, and management of this compound. Future research in this area is critical for minimizing the environmental footprint associated with EMDA.

One significant aspect is the exploration of green synthesis routes for EMDA. Traditional synthesis methods may involve harsh reagents or generate considerable waste. Future research should focus on developing catalytic processes, employing bio-based feedstocks, or utilizing milder reaction conditions to produce EMDA more sustainably. This could involve biocatalysis or flow chemistry approaches.

Investigating the biodegradability and environmental fate of EMDA is also paramount. Understanding how EMDA breaks down in natural environments, the pathways involved, and the potential toxicity of its degradation products will inform strategies for its management. Research into microbial degradation or bioremediation techniques could offer sustainable solutions for EMDA-containing waste streams.

Table 3: Sustainable Chemistry Considerations for this compound

| Aspect | Research Focus | Sustainable Chemistry Principle | Future Direction |

| Synthesis | Development of catalytic, low-waste, energy-efficient synthesis pathways; use of renewable feedstocks | Prevention, Atom Economy, Less Hazardous Chemical Syntheses | Biocatalytic synthesis, flow chemistry, solvent-free reactions, bio-derived precursors |

| Biodegradability | Elucidation of degradation pathways in various environmental compartments (soil, water); identification of metabolites | Degradation, Real-time analysis for pollution prevention | Identifying microbial consortia for bioremediation, assessing persistence, evaluating metabolite toxicity |

| Applications | Use as a bio-based building block for polymers, biodegradable materials, or specialty chemicals | Use of Renewable Feedstocks, Design for Degradation | Developing EMDA-based bioplastics, exploring its role in bio-based adhesives or coatings |

| Waste Management | Development of eco-friendly methods for treating EMDA-containing industrial or laboratory waste | Waste Prevention, Safer Solvents and Auxiliaries | Catalytic oxidation, enzymatic treatment, or adsorption methods for EMDA removal from wastewater |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying ethylmalondialdehyde in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or tandem mass spectrometry (LC-MS/MS) is commonly used due to this compound's reactivity and low volatility . For gas chromatography (GC), derivatization with agents like pentafluorophenylhydrazine improves volatility and detection sensitivity. Validate methods using spiked recovery experiments and calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects . Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility.

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure sample integrity?

- Methodological Answer : this compound is prone to degradation via oxidation or polymerization. Store samples at −80°C in inert buffers (e.g., phosphate-buffered saline with 0.1% butylated hydroxytoluene) to inhibit degradation . Conduct stability tests by comparing fresh vs. stored samples using time-course analyses. Pre-analytical variables like freeze-thaw cycles should be minimized, and sample preparation protocols should include immediate derivatization post-collection .

Q. What experimental controls are critical when studying this compound’s role in oxidative stress models?

- Methodological Answer : Include positive controls (e.g., cells or tissues exposed to H₂O₂) and negative controls (antioxidant-treated samples). Measure baseline levels of endogenous antioxidants (e.g., glutathione) to contextualize this compound concentrations . Normalize data to total protein content or cell count to account for variability. Replicate experiments across independent biological samples to confirm trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across in vitro vs. in vivo studies?

- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., homogenization techniques), analytical methods (HPLC vs. ELISA), or biological variability . Conduct meta-analyses comparing studies with similar methodologies, and highlight variables like pH, temperature, or tissue specificity. Use standardized reference materials (if available) to calibrate cross-study measurements .

Q. What mechanistic approaches are suitable for elucidating this compound’s interaction with cellular macromolecules?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-ethylmalondialdehyde) with NMR or LC-MS to track adduct formation with proteins/DNA . For kinetic studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair these with molecular dynamics simulations to predict interaction sites . Validate findings using knockout cell models (e.g., CRISPR-Cas9-modified cells lacking repair enzymes) .

Q. How can researchers design robust dose-response studies to assess this compound’s toxicity thresholds?

- Methodological Answer : Use a log-scale range of this compound concentrations to capture non-linear effects. Include endpoints like cell viability (MTT assay), apoptosis markers (caspase-3 activation), and oxidative stress indicators (ROS levels) . Apply Hill equation modeling to determine EC₅₀ values and assess inter-experiment variability via ANOVA . Validate in vivo relevance using transgenic animal models or organ-on-a-chip systems .